molecular formula C22H37N7O12 B158697 H-Ala-asp-ser-asp-gly-lys-OH CAS No. 131574-31-7

H-Ala-asp-ser-asp-gly-lys-OH

Cat. No.: B158697
CAS No.: 131574-31-7
M. Wt: 591.6 g/mol
InChI Key: CQBUSNQERVCXBG-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Ala-asp-ser-asp-gly-lys-OH” is a peptide composed of six amino acids: alanine, aspartic acid, serine, aspartic acid, glycine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Ala-asp-ser-asp-gly-lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, glycine, and lysine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Ala-asp-ser-asp-gly-lys-OH” can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a peptide with a hydroxyl group, while substitution can result in a peptide with altered amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, peptides like “H-Ala-asp-ser-asp-gly-lys-OH” are used as model compounds to study peptide synthesis, structure, and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.

Biology

In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It can also serve as a substrate for various enzymes, providing insights into enzyme specificity and activity.

Medicine

In medicine, peptides are explored for their therapeutic potential. “this compound” could be investigated for its potential to modulate biological processes, such as immune responses or cell signaling, making it a candidate for drug development.

Industry

In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also employed in the production of bioactive compounds and as additives in various products.

Mechanism of Action

The mechanism of action of “H-Ala-asp-ser-asp-gly-lys-OH” depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. For example, this peptide could interact with cell surface receptors, triggering intracellular signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-asp-ser-asp-gly-lys-OH: A similar peptide with glycine instead of alanine.

    H-Ala-asp-ser-asp-gly-arg-OH: A similar peptide with arginine instead of lysine.

Uniqueness

The uniqueness of “H-Ala-asp-ser-asp-gly-lys-OH” lies in its specific amino acid sequence, which determines its structure and biological activity. The presence of alanine, aspartic acid, serine, glycine, and lysine in this particular order imparts unique properties that distinguish it from other peptides.

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBUSNQERVCXBG-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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